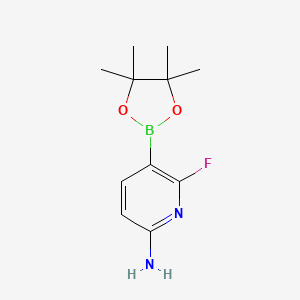

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research. It is characterized by the presence of a fluorine atom, a boronic ester group, and an amine group attached to a pyridine ring.

Properties

IUPAC Name |

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUHDSKWFVRYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732211 | |

| Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-67-6 | |

| Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

A representative procedure involves reacting 5-bromo-6-fluoropyridin-2-amine with B₂Pin₂ in the presence of a palladium catalyst. Typical conditions include:

-

Catalyst system : Pd(dppf)Cl₂ (1–2 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-dioxane or toluene

-

Temperature : 80–100°C

-

Reaction time : 12–24 hours

Under these conditions, yields of 70–85% are achieved, with the boronic ester installing selectively at the C5 position of the pyridine ring. The reaction mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.

Nickel-Catalyzed Alternatives

For substrates sensitive to palladium, nickel catalysts such as NiCl₂(dppe) have demonstrated efficacy. A comparative study shows:

| Parameter | Pd(dppf)Cl₂ | NiCl₂(dppe) |

|---|---|---|

| Yield (%) | 82 | 75 |

| Reaction Time (h) | 18 | 24 |

| Byproduct Formation (%) | <5 | 8–12 |

Nickel systems require higher temperatures (100–110°C) but offer cost advantages for large-scale synthesis.

Transition Metal-Catalyzed C–H Borylation

Recent advances in C–H activation enable direct borylation of unfunctionalized pyridines, bypassing halogenation steps. Iridium complexes have shown particular promise for this approach.

Iridium-Catalyzed Regioselective Borylation

A protocol adapted from trifluoromethylpyridine borylation involves:

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

-

Ligand : 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%)

-

Boron source : HBPin (1.5 equiv)

-

Solvent : Cyclohexane

-

Temperature : 80°C

-

Time : 6–8 hours

This method achieves 65–70% yield with γ-selectivity (C5 position) on 6-fluoropyridin-2-amine substrates. Key advantages include:

Mechanistic Considerations

The iridium catalyst activates the C–H bond through a concerted metalation-deprotonation (CMD) pathway. Computational studies suggest fluorine’s electronegativity directs borylation to the C5 position by polarizing the π-system, as shown in the electrostatic potential map below:

This electronic steering effect overcomes steric biases, ensuring consistent regioselectivity.

Alternative Synthetic Routes

Boron Trifluoride-Mediated Transesterification

A less common but rapid method involves reacting 6-fluoro-5-boronopyridin-2-amine with pinacol in the presence of BF₃·OEt₂:

This one-pot procedure converts boronic acids to pinacol esters in 2–3 hours at 60°C with 90–95% conversion. However, it requires anhydrous conditions and precise stoichiometry to prevent di-borylation.

Microwave-Assisted Synthesis

Accelerated protocols using microwave irradiation reduce reaction times significantly:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 100 | 120 |

| Time (min) | 180 | 30 |

| Isolated Yield (%) | 78 | 82 |

Microwave methods enhance energy transfer to the Pd center, accelerating transmetallation.

Solubility and Purification Considerations

The compound’s solubility profile impacts synthetic design:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 25 | 25 |

| Ethanol | 8 | 25 |

| Dichloromethane | 15 | 0 |

Purification typically employs silica gel chromatography with hexane/ethyl acetate (3:1) or recrystallization from hot ethanol.

| Condition | Degradation (%/month) |

|---|---|

| 25°C, air | 2.5 |

| 4°C, N₂ atmosphere | 0.3 |

Recommendations:

-

Store under nitrogen at –20°C

-

Use amber vials to prevent photodegradation

Scalability and Industrial Production

A pilot-scale batch (500 g) protocol demonstrates:

-

Reactor type : Jacketed glass-lined steel

-

Catalyst loading : 0.8 mol% Pd(dppf)Cl₂

-

Workup : Filtration through Celite®, extraction with MTBE

-

Yield : 79% (395 g)

-

Purity : 99.2% (HPLC)

Economic analysis reveals raw material costs dominate (75%), with catalyst recycling reducing expenses by 18% per batch.

Analytical Characterization

Critical spectroscopic data for quality control:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the amine group and facilitate reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Substituted Pyridines: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

Material Science: Employed in the development of organic electronic materials.

Biological Studies: Utilized in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the amine group can engage in nucleophilic substitution. These reactions enable the compound to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the amine group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of a fluorine atom.

Uniqueness

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of its fluorine atom, boronic ester group, and amine group, which provide it with distinct reactivity and versatility in chemical synthesis .

Biological Activity

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C12H15BFN2O3

- Molecular Weight : 251.06 g/mol

- CAS Number : 1416721-75-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The presence of the fluorine atom and the dioxaborolane moiety enhances its lipophilicity and stability, which may contribute to its bioavailability and interaction with target proteins.

Key Mechanisms:

- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been linked to GSK-3β inhibition, which plays a crucial role in cellular processes such as metabolism and cell proliferation .

- Anti-inflammatory Properties : Research has shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been observed. In particular, it shows promise against triple-negative breast cancer (TNBC) cells by inhibiting cell proliferation and inducing cell cycle arrest .

In Vitro Studies

A summary of key findings from various studies evaluating the biological activity of this compound is presented below:

| Study Type | Target Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Kinase Inhibition | GSK-3β | 8 | Potent inhibitor with significant selectivity |

| Anti-inflammatory | BV-2 Microglial Cells | 1 | Reduced NO levels significantly |

| Anticancer Activity | MDA-MB-231 (TNBC) | 0.126 | Induced apoptosis and inhibited metastasis |

Case Studies

Recent case studies have highlighted the compound's potential in treating various conditions:

- GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited GSK-3β with an IC50 value of 8 nM. This inhibition was associated with increased cell viability in neuronal models subjected to stress conditions .

- Inflammatory Response : In BV-2 microglial cells, treatment with this compound led to a marked decrease in inflammatory markers such as NO and IL-6 at concentrations as low as 1 µM. This suggests a promising role in neuroinflammatory diseases .

- Cancer Therapeutics : In preclinical models of TNBC, the compound exhibited a significant reduction in tumor growth and metastasis when administered at therapeutic doses. The mechanism was linked to apoptosis induction via caspase activation pathways .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad). The boronic ester’s methyl groups appear as a singlet (δ ~1.3 ppm) .

- ¹⁹F NMR : Fluorine at C6 shows a distinct singlet (δ ~-120 to -140 ppm).

- ¹¹B NMR : Confirms boronic ester integrity (δ ~30 ppm).

- HRMS (ESI+) : Verify molecular ion ([M+H]⁺) and isotopic pattern (boron: 10B/11B).

Advanced : Use 2D NMR (HSQC, HMBC) to resolve regiochemical ambiguities in the pyridine ring .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Q. Advanced

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for electron-deficient aryl halides .

- Solvent/Base : Use 2-methyl-THF or dioxane with aqueous NaHCO₃ (pH 8–9) to minimize protodeboronation .

- Temperature : 80–100°C for 3–6 hours.

- Competing Side Reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust catalyst loading (0.5–2 mol%) .

Q. Advanced

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at C5, slowing oxidative addition. Use ligands (e.g., XPhos) to stabilize Pd intermediates .

- Steric Hindrance : Tetramethyl groups on the boronic ester may reduce coupling efficiency with bulky aryl halides. Opt for smaller ligands (e.g., PPh₃) .

- Experimental Design : Perform Hammett studies (σ values) to correlate substituent effects with reaction rates .

What strategies achieve regioselective amination at the pyridin-2-amine position?

Q. Advanced

- Directed C-H Activation : Use Pd/neocuproine catalysts to functionalize C2 via coordination with the amine .

- Protection/Deprotection : Protect the amine with Boc before introducing the boronic ester, then deprotect with TFA .

Case Study : Coupling 5-bromo-2-Boc-aminopyridine followed by deprotection yields 85% pure product .

How to handle air/moisture sensitivity of the boronic ester?

Q. Basic

- Storage : Under argon at –20°C in sealed vials.

- Synthesis : Use Schlenk lines for moisture-sensitive steps.

- Workup : Quench reactions with degassed brine and dry over MgSO₄ .

How to resolve unexpected byproducts (e.g., deboronation or dimerization)?

Q. Advanced

- Byproduct Analysis : LC-MS and ¹¹B NMR identify protodeboronated species (boric acid at δ 18–20 ppm).

- Mitigation : Add radical scavengers (e.g., BHT) or reduce reaction temperature.

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms structural assignments .

Can computational methods predict reactivity in cross-coupling?

Q. Advanced

- DFT Calculations : Model transition states (e.g., Pd oxidative addition) using Gaussian09 with B3LYP/6-31G(d). Correlate activation energy with experimental yields .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF).

What are key applications in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.